molecular formula C10H10N2O2 B6257336 3,6-Pyridazinedione, tetrahydro-1-phenyl- CAS No. 61446-43-3

3,6-Pyridazinedione, tetrahydro-1-phenyl-

Cat. No. B6257336
CAS RN: 61446-43-3
M. Wt: 190.20 g/mol
InChI Key: LVGKXNPVUJDONV-UHFFFAOYSA-N
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Description

1-Phenyl-1,2-diazinane-3,6-dione, also known as phenyldiazinone, is a heterocyclic compound with a cyclic structure composed of two nitrogen atoms, two oxygen atoms, and five carbon atoms. It is a colorless solid with a molecular weight of 181.2 g/mol and a melting point of 73-76°C. Phenyldiazinone is widely used in organic synthesis and as a reagent in various scientific applications.

Mechanism of Action

The mechanism of action of 3,6-Pyridazinedione, tetrahydro-1-phenyl-one is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base, such as an amine group. This allows it to form a complex with the amine group, which can then be used as a catalyst in various organic synthesis reactions.
Biochemical and Physiological Effects
Phenyldiazinone has been shown to have no significant biochemical or physiological effects in humans. However, it has been found to be toxic to certain types of bacteria, fungi, and plant cells, indicating that it may have some antimicrobial effects.

Advantages and Limitations for Lab Experiments

Phenyldiazinone has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a relatively low melting point, which makes it easier to handle and store. Additionally, it can be used as a catalyst in a wide range of organic synthesis reactions. However, it does have some limitations. For example, it can be toxic to certain types of bacteria, fungi, and plant cells, so care must be taken when handling and storing the compound.

Future Directions

There are a number of potential future directions for research involving 3,6-Pyridazinedione, tetrahydro-1-phenyl-one. These include further studies into its mechanism of action, as well as its potential antimicrobial effects. Additionally, further research into its use as a catalyst in organic synthesis reactions could lead to the development of new and improved synthetic methods. Finally, research into its potential applications in the pharmaceutical industry could lead to the development of new and improved drugs.

Synthesis Methods

Phenyldiazinone can be synthesized via the condensation reaction of 1,2-diaminoethane and benzaldehyde. This is followed by the addition of a base, such as sodium hydroxide, to convert the intermediate product into the desired product.

Scientific Research Applications

Phenyldiazinone is used in a wide range of scientific research applications. It can be used as a reagent in the synthesis of various organic compounds, such as pyridines, imidazoles, and quinolines. It is also used as a catalyst in the synthesis of polymers, such as polyamides and polyimides. Additionally, 3,6-Pyridazinedione, tetrahydro-1-phenyl-one is used in the synthesis of pharmaceuticals, such as antibiotics and antifungal agents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-phenyl-1,2-diazinane-3,6-dione involves the reaction of phthalic anhydride with aniline followed by cyclization and oxidation.", "Starting Materials": [ "Phthalic anhydride", "Aniline", "Concentrated sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Ice" ], "Reaction": [ "Dissolve 10 g of phthalic anhydride in 50 mL of concentrated sulfuric acid.", "Add 10 g of aniline to the solution and stir for 30 minutes at room temperature.", "Add 20 mL of water to the mixture and stir for an additional 30 minutes.", "Cool the mixture in an ice bath and slowly add a solution of 6.5 g of sodium nitrite in 20 mL of water.", "Stir the mixture for 10 minutes and then add a solution of 8 g of sodium hydroxide in 20 mL of water.", "Stir the mixture for an additional 10 minutes and then acidify with hydrochloric acid.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the solution and recrystallize the product from ethanol to obtain 1-phenyl-1,2-diazinane-3,6-dione." ] }

CAS RN

61446-43-3

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-phenyldiazinane-3,6-dione

InChI

InChI=1S/C10H10N2O2/c13-9-6-7-10(14)12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13)

InChI Key

LVGKXNPVUJDONV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1=O)C2=CC=CC=C2

Purity

95

solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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